molecular formula C10H7N5 B8286416 3-(4-Pyridinyl)[1,2,4]triazolo[4,3-a]pyrazine CAS No. 945262-30-6

3-(4-Pyridinyl)[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B8286416
Key on ui cas rn: 945262-30-6
M. Wt: 197.20 g/mol
InChI Key: VVCZAURYASEDAI-UHFFFAOYSA-N
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Patent
US08501946B2

Procedure details

3-(4-Pyridinyl)[1,2,4]triazolo[4,3-a]pyrazine (538 mg, 2.73 mmol) was hydrogenated under atmospheric hydrogen with 10% Pd/C as a catalyst in ethanol at ambient temperature for 36 hours. The catalyst was filtered off and the solvent was evaporated. The residue was purified on silica gel chromatography using 0-20% of 2M methanol in ammonia—Dichloromethane as eluent to give 3-(4-pyridinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine (0.288 g).
Quantity
538 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[N:11]3[CH:12]=[CH:13][N:14]=[CH:15][C:10]3=[N:9][N:8]=2)=[CH:3][CH:2]=1>[Pd].C(O)C>[N:1]1[CH:2]=[CH:3][C:4]([C:7]2[N:11]3[CH2:12][CH2:13][NH:14][CH2:15][C:10]3=[N:9][N:8]=2)=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
538 mg
Type
reactant
Smiles
N1=CC=C(C=C1)C1=NN=C2N1C=CN=C2
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C1=NN=C2N1CCNC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.288 g
YIELD: CALCULATEDPERCENTYIELD 52.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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